molecular formula C7H12ClN3O B2414572 {6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride CAS No. 2197057-59-1

{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride

Cat. No.: B2414572
CAS No.: 2197057-59-1
M. Wt: 189.64
InChI Key: GYKGJTITISCKAD-UHFFFAOYSA-N
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Description

{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of solid alumina and room temperature cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.

Scientific Research Applications

{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of {6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride apart is its unique structure, which allows for specific interactions with biological targets that may not be possible with other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-5-6-4-7-10(9-6)2-1-3-11-7;/h4H,1-3,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKGJTITISCKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CN)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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